molecular formula C8H7NOS B089028 3-Methyl-1,3-benzoxazole-2(3H)-thione CAS No. 13673-63-7

3-Methyl-1,3-benzoxazole-2(3H)-thione

Cat. No. B089028
CAS RN: 13673-63-7
M. Wt: 165.21 g/mol
InChI Key: VMOIPIVQHVFUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,3-benzoxazole-2(3H)-thione is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,3-benzoxazole-2(3H)-thione consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Methyl-1,3-benzoxazole-2(3H)-thione has been studied in various chemical reactions. For example, its reaction with 3-(Dimethylamino)-2H-azirines leads to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives (Ametamey & Heimgartner, 1990). Another study highlights the synthesis of benzoxazole derivatives via the Mannich reaction, which yielded various compounds with potential biomedical applications (Tr et al., 2020).

Physicochemical Properties

Research has been conducted on the structural and enthalpy properties of 3-Methyl-1,3-benzoxazole-2(3H)-thione. For instance, its structures and standard molar enthalpies of formation were determined, contributing to the understanding of its thermodynamic properties (Roux et al., 2010). Additionally, a study on the thermophysical properties of thio and dithiocarbamates, including 3-Methyl-1,3-benzoxazole-2(3H)-thione, revealed information about temperatures, enthalpies, and entropies of fusion of these compounds (Temprado et al., 2008).

Spectroscopic Studies

Spectroscopic studies such as vibrational spectra and molecular structure analysis of benzoxazole-based compounds have been conducted. This includes the study of the molecular structure and vibrational frequencies of specific benzoxazole compounds (Taşal et al., 2009).

Biomedical Applications

Several studies have explored the potential biomedical applications of benzoxazole derivatives. For example, synthesis of novel benzoxazole-triazolo-thione derivatives demonstrated antioxidant and anthelmintic activities, which could be relevant for therapeutic applications (Satyendra et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for 3-Methyl-1,3-benzoxazole-2(3H)-thione includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

3-methyl-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOIPIVQHVFUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159909
Record name 2(3H)-Benzoxazolethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-1,3-benzoxazole-2(3H)-thione

CAS RN

13673-63-7
Record name 3-Methyl-3H-benzoxazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13673-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzoxazolethione, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013673637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methyl-3H-benzoxazol-2-one (2.0 g, 13.4 mmol) was treated with diphosphorus pentasulphide (4.0 g, 18 mmol). The mixture was heated to 140° C. for 2 hours with vigorous stirring. The solid was cooled and then extracted with toluene (2×50 ml). The toluene extract was evaporated in vacuo and the residue partitioned between ethyl acetate (2×10 ml) and water (20 ml). The organic phases were combined and dried over magnesium sulfate. The volatiles were removed in vacuo to provide the desired compound as a white solid (1.77 g, 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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